Methyl 2-(2-bromo-3-chlorophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromo-3-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-8(12)5-6-3-2-4-7(11)9(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMYEDFMDPQDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2 Bromo 3 Chlorophenyl Acetate
Precursor-Based Approaches to Aryl Acetates
A common and direct pathway to Methyl 2-(2-bromo-3-chlorophenyl)acetate involves the manipulation of a pre-formed aryl acetate (B1210297) or arylacetic acid precursor. This typically involves two key transformations: esterification of the carboxylic acid and halogenation at the benzylic (alpha) position.
Esterification Reactions in Arylacetic Acid Synthesis
The final step in many synthetic sequences towards the target molecule is the esterification of 2-(2-bromo-3-chlorophenyl)acetic acid. The Fischer-Speier esterification is a widely employed and reliable method for this conversion. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent, with a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄). rsc.org
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.
| Reactant | Reagent | Catalyst | Conditions | Product |
| 2-(2-bromo-3-chlorophenyl)acetic acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux | This compound |
| Phenylacetic Acids | Methanol | Acid Catalyst | 40°C | Methyl Phenylacetates |
This table illustrates typical conditions for Fischer-Speier esterification of arylacetic acids.
Alternatively, transesterification can be employed if starting from an existing ester of 2-bromo-2-chlorophenylacetic acid. A patented method describes the transesterification of alpha-bromo-2-chlorophenylacetic acid with methyl acetate in the presence of a Lewis acid catalyst like titanium tetrachloride, yielding the desired methyl ester with high purity and yield. google.com
α-Halogenation Strategies for Benzylic Positions
Another key strategy involves the introduction of the bromine atom at the alpha-carbon (the benzylic position) of a suitable precursor, such as methyl 2-(3-chlorophenyl)acetate. The Hell-Volhard-Zelinsky (HVZ) reaction is the classical method for the α-halogenation of carboxylic acids. ucla.edunrochemistry.comorganic-chemistry.orgmasterorganicchemistry.combyjus.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). ucla.eduorganic-chemistry.org The reaction proceeds via the in situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. This enol intermediate then undergoes electrophilic attack by bromine to yield the α-bromo acyl bromide, which can then be converted to the ester upon reaction with methanol.
A more direct approach involves the radical bromination of the benzylic position of a precursor like methyl 2-(3-chlorophenyl)acetate using reagents such as N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. However, this method can sometimes lead to competing aromatic bromination, depending on the reaction conditions and the nature of the substituents on the aromatic ring.
More modern and milder methods have also been developed. For instance, a process for preparing related α-bromo (2-chloro) methyl phenylacetate (B1230308) utilizes 2-chlorophenylacetic acid as a starting material, which is brominated in a two-phase system of dichloromethane (B109758) and water using sodium bromide and hydrogen peroxide. patsnap.com This approach offers a more environmentally friendly alternative to traditional methods.
| Starting Material | Reagent(s) | Reaction Type | Key Intermediate |
| 2-(3-chlorophenyl)acetic acid | 1. PBr₃, Br₂; 2. Methanol | Hell-Volhard-Zelinsky | α-bromo acyl bromide |
| Methyl 2-(3-chlorophenyl)acetate | NBS, Radical Initiator | Radical Halogenation | Benzylic radical |
| 2-chlorophenylacetic acid | NaBr, H₂O₂, H₂SO₄ | Oxidative Bromination | Not specified |
This table summarizes various α-halogenation strategies.
Formation of the Aromatic Core
The synthesis of the target compound is critically dependent on the correct placement of the halogen substituents on the phenyl ring. This can be accomplished either by sequential electrophilic aromatic substitution on a simpler aromatic precursor or by constructing the ring system using modern cross-coupling reactions.
Directed Aromatic Substitution for Halogen Introduction
A plausible retrosynthetic pathway begins with a monosubstituted or disubstituted benzene (B151609) derivative, followed by sequential electrophilic aromatic substitution (EAS) reactions to introduce the required functional groups. For example, one could start with 3-chlorotoluene (B144806). In electrophilic aromatic substitution, the existing substituents on the ring direct the position of incoming electrophiles. wikipedia.org
The chloro group is a deactivating but ortho, para-directing substituent. pressbooks.puborganicchemistrytutor.com This is due to the interplay between its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).
The methyl group is an activating and ortho, para-directing substituent due to its electron-donating inductive effect (+I).
When both are present, as in 3-chlorotoluene, the directing effects are combined. Bromination of 3-chlorotoluene would be complex, potentially leading to a mixture of isomers. The position ortho to the methyl group and para to the chloro group (position 4) and the position ortho to both groups (position 2) would be activated. To achieve the desired 2-bromo-3-chloro substitution pattern, a more controlled approach is necessary.
A more strategic route involves the Sandmeyer reaction, which provides a powerful method for introducing halogens at specific positions via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.orglscollege.ac.innih.gov This pathway could start from a suitably substituted aniline, for example, 2-amino-3-chlorobenzoic acid. Diazotization of the amino group followed by treatment with a copper(I) bromide (CuBr) would install the bromine atom at the 2-position.
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |
| -Cl (Chloro) | Withdrawing (-I) | Donating (+M) | Deactivating | ortho, para |
| -CH₃ (Methyl) | Donating (+I) | None | Activating | ortho, para |
| -COOH (Carboxyl) | Withdrawing (-I) | Withdrawing (-M) | Deactivating | meta |
This table outlines the directing effects of common substituents in electrophilic aromatic substitution. pressbooks.pubunizin.org
Cross-Coupling Strategies for Aryl Ring Construction
Modern synthetic chemistry offers powerful tools for constructing substituted aromatic rings through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the precise formation of carbon-carbon bonds. To synthesize a precursor like 2-bromo-3-chlorobenzoic acid, one could envision a Suzuki coupling between a dihaloboronic acid and another halide, or vice-versa. For example, coupling 2,3-dichlorophenylboronic acid with a bromide source or coupling 3-chloro-2-bromophenylboronic acid with a suitable partner could be explored, although the synthesis of such specific boronic acids can be challenging. These methods offer high regioselectivity, which is often difficult to achieve with classical electrophilic substitution. rsc.orgnih.govnih.gov
Advanced Synthetic Protocols
Beyond the fundamental reactions, more advanced and specialized protocols can be employed for the synthesis of arylacetic acids and their derivatives.
One such method is the Arndt-Eistert synthesis , which serves as a reliable method for the one-carbon homologation of carboxylic acids. nrochemistry.comorganic-chemistry.orgchem-station.comwikipedia.orgslideshare.net In this sequence, a precursor such as 2-bromo-3-chlorobenzoic acid would first be converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone intermediate. This intermediate, upon treatment with a silver catalyst (e.g., Ag₂O) in the presence of methanol, undergoes a Wolff rearrangement to form a ketene, which is then trapped by methanol to afford the desired this compound.
Another innovative approach involves the reaction of a substituted benzaldehyde (B42025) with bromoform (B151600) (CHBr₃) and potassium hydroxide (B78521) (KOH). google.comgoogleapis.com For instance, reacting 2-bromo-3-chlorobenzaldehyde (B1290519) under these conditions could potentially yield 2-(2-bromo-3-chlorophenyl)acetic acid directly, which can then be esterified. This process effectively adds a carboxyl group and performs an α-halogenation in a single conceptual transformation from the aldehyde.
These advanced methods, while often involving more complex reagents or multi-step sequences, can provide access to the target molecule with high purity and may be advantageous when traditional routes are low-yielding or lack regioselectivity.
Catalytic Methods for this compound Production
Catalytic methods are central to the efficient synthesis of phenylacetate derivatives. One prominent method is the Lewis acid-catalyzed transesterification or direct esterification. For the closely related compound, methyl alpha-bromo-2-chlorophenylacetate, synthesis involves the ester exchange between alpha-bromo-2-chlorophenylacetic acid and methyl acetate using a Lewis acid catalyst. google.com This approach is noted for its high purity product (over 99%) and high yields (over 90%), making it suitable for industrial-scale production. google.com
Lewis acids such as titanium tetrachloride, zinc chloride, and magnesium perchlorate (B79767) have been effectively employed. google.com The reaction time is typically controlled between 2 and 16 hours. google.com Another common catalytic approach is the Fischer esterification, where the corresponding carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com
The table below summarizes experimental data for the Lewis acid-catalyzed synthesis of a related phenylacetate, demonstrating the efficacy of different catalysts.
| Catalyst | Reactant Molar Ratio (Catalyst:Acid) | Solvent Volume (relative to acid) | Reaction Time (hours) | Purity (HPLC) | Yield (%) |
| Titanium tetrachloride | 0.04 | 6x | 4 | 99.6% | 93.37% |
| Titanium tetrachloride | 0.02 | 5x | 8 | >99% | 87.23% |
| Zinc chloride | 0.02 | 5x | 8 | 97.8% | 74.81% |
| Magnesium perchlorate | 0.02 | 5x | 8 | 99.1% | 75.80% |
| Data derived from the synthesis of methyl alpha-bromo-2-chlorophenylacetate. google.com |
Stereoselective Synthesis Considerations
The structure of this compound features a chiral center at the alpha-carbon (the carbon atom attached to the bromine and the carboxyl group). Consequently, the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-Methyl 2-(2-bromo-3-chlorophenyl)acetate.
In pharmaceutical applications, it is often the case that only one enantiomer provides the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. This necessitates stereoselective synthesis or chiral resolution to produce a single enantiomer. While specific stereoselective methods for this compound are not extensively detailed in publicly available literature, the commercial availability of specific enantiomers, such as Methyl (R)-2-bromo-2-(3-chlorophenyl)acetate, indicates that such synthetic routes have been developed. bldpharm.com These methods could involve the use of chiral catalysts, enzymes, or starting from a chirally pure precursor.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that require precise control over temperature, pressure, and reaction time, or involve hazardous reagents. nih.gov This technology is increasingly applied in the pharmaceutical industry to improve safety, consistency, and scalability. thieme-connect.de
For the synthesis of this compound, flow chemistry could be applied to several steps. For instance, a bromination reaction, which can be highly exothermic, could be performed in a microreactor to ensure rapid heat dissipation and prevent thermal runaway. nih.gov Similarly, the generation of unstable or hazardous intermediates can be managed by producing them in situ and immediately consuming them in the subsequent reaction step within a continuous flow system. nih.gov This approach minimizes the accumulation of dangerous materials and enhances process safety. nih.gov The precise control over residence time in a flow reactor can also lead to higher yields and fewer by-products compared to batch processing. nih.gov
Impurity Profiling in Synthetic Batches
Impurity profiling is a critical aspect of chemical synthesis, particularly for active pharmaceutical ingredients, as impurities can impact the efficacy and safety of the final product.
Identification of By-products from Synthesis Pathways
The synthetic route to this compound will determine the profile of potential impurities. Common by-products can originate from starting materials, reagents, or side reactions.
Potential Impurities in the Synthesis of this compound
| Potential Impurity | Likely Source/Pathway |
|---|---|
| 2-(2-bromo-3-chlorophenyl)acetic acid | Incomplete esterification of the parent acid. |
| Methyl 2-(3-chlorophenyl)acetate | Incomplete bromination of the starting ester. |
| Methyl 2,x-dibromo-3-chlorophenylacetate | Over-bromination of the aromatic ring. |
| Methyl 2-hydroxy-2-(2-bromo-3-chlorophenyl)acetate | Hydrolysis of the C-Br bond during workup or purification. |
| Regioisomers (e.g., Methyl 2-(3-bromo-2-chlorophenyl)acetate) | Lack of regioselectivity in the initial halogenation of the phenyl ring precursor. |
Studies on related compounds, such as the synthesis of methamphetamine from methyl α-acetylphenylacetate, highlight how reaction conditions and solvents can lead to specific impurities, including transesterification products if other alcohols are present. nih.gov
Strategies for Purification and Isolation of the Target Compound
A multi-step purification strategy is typically required to isolate this compound with high purity.
Aqueous Workup: After the reaction is complete, an aqueous wash is often the first step. This can involve washing the organic layer with water to remove water-soluble catalysts and by-products. A wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like unreacted carboxylic acid, while a wash with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) can remove residual bromine. patsnap.com
Drying: The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove dissolved water. chemicalbook.compatsnap.com
Solvent Removal: The solvent is removed, typically under reduced pressure using a rotary evaporator. chemicalbook.com
Distillation or Chromatography: The final purification of the crude product is usually achieved through vacuum distillation for thermally stable liquids or column chromatography for more complex mixtures or to separate closely related impurities. googleapis.com Recrystallization may be an option if the final product is a solid. googleapis.com
The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present.
An in-depth analysis of the chemical reactivity and transformative potential of this compound reveals a molecule with distinct reactive sites amenable to a variety of synthetic modifications. The compound's structure, featuring an ester functional group and two different halogen substituents on the aromatic ring, allows for selective chemical transformations. Research into analogous compounds and fundamental organic chemistry principles provides a framework for understanding its behavior in key reactions.
Methyl 2 2 Bromo 3 Chlorophenyl Acetate As a Synthetic Intermediate
Building Block in Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, agrochemicals, and materials science. Phenylacetic acid derivatives are common precursors for the synthesis of various heterocyclic systems. The reactivity of the α-bromo group in Methyl 2-(2-bromo-3-chlorophenyl)acetate would theoretically allow for reactions with various nucleophiles to form heterocyclic rings.
Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a critical class of compounds in pharmaceuticals and natural products. The synthesis of these structures often involves the reaction of a suitable backbone with a nitrogen source. Theoretically, this compound could serve as an electrophile in reactions with nitrogen nucleophiles (such as amines or amides) to construct nitrogen-containing rings. However, specific examples of its use in the synthesis of nitrogen heterocycles are not detailed in the available scientific literature. While related α-bromo phenylacetates are used to synthesize heterocycles, no documented instances specifically name this compound as the starting material.
Synthesis of Oxygen and Sulfur Heterocycles
Oxygen and sulfur-containing heterocycles are also significant motifs in organic chemistry with diverse applications. The construction of these rings could potentially involve the reaction of this compound with oxygen or sulfur nucleophiles. For instance, reaction with a thiol could lead to the formation of a sulfur-containing ring system. Despite the chemical plausibility of such reactions, a review of published research did not yield specific examples or methodologies that utilize this compound for the synthesis of oxygen or sulfur heterocycles.
Precursor in Complex Organic Synthesis
The utility of a building block in organic synthesis is often demonstrated by its incorporation into more complex molecules, such as natural products, pharmaceuticals, and agrochemicals. The halogenated phenyl ring of this compound could be functionalized through various cross-coupling reactions, while the ester and bromo groups provide handles for further transformations.
Application in Natural Product Total Synthesis (as a subunit)
The total synthesis of natural products is a significant field of organic chemistry that drives the development of new synthetic methods. While substituted phenylacetic acid derivatives are components of some natural products, there is no available research in scientific databases that documents the use of this compound as a subunit in the total synthesis of any known natural product.
Role in the Synthesis of Advanced Pharmaceutical Intermediates
The synthesis of pharmaceutical compounds often relies on the use of specialized intermediates. For example, isomers such as methyl α-bromo-2-chlorophenylacetate are known key intermediates in the synthesis of the antiplatelet drug Clopidogrel. patsnap.comgoogle.com This highlights the importance of halogenated phenylacetate (B1230308) derivatives in the pharmaceutical industry. However, a specific role for this compound as an intermediate in the synthesis of any advanced pharmaceutical compounds is not described in the accessible patent and scientific literature.
Utilization in Agrochemical Intermediate Synthesis
The agrochemical industry also utilizes complex organic molecules for crop protection and enhancement. Halogenated aromatic compounds are a common feature in many active agrochemical ingredients. While the structure of this compound suggests potential for such applications, there are no specific, documented instances of its use as an intermediate in the synthesis of agrochemicals found in the reviewed literature.
Design and Synthesis of Derivatives and Analogues
The strategic placement of reactive functional groups on the this compound molecule makes it a versatile scaffold for synthetic transformations. Chemists can selectively modify the ester moiety, the aryl halide positions, and the benzylic carbon to create a library of new compounds.
Structural Modification at the Ester Moiety
The methyl ester group of this compound is a primary site for structural modification. Standard organic reactions can be employed to convert the ester into a variety of other functional groups, thereby altering the molecule's physical and chemical properties.
Hydrolysis and Amidation:
One of the most common transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-bromo-3-chlorophenyl)acetic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent. The resulting carboxylic acid can then be coupled with a diverse range of amines to form amides using standard peptide coupling reagents.
Transesterification:
Alternatively, the methyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, leading to a series of new ester derivatives.
| Reactant | Reaction Type | Product |
|---|---|---|
| Sodium Hydroxide | Hydrolysis | 2-(2-bromo-3-chlorophenyl)acetic acid |
| Ammonia | Amidation | 2-(2-bromo-3-chlorophenyl)acetamide |
| Ethanol | Transesterification | Ethyl 2-(2-bromo-3-chlorophenyl)acetate |
| Benzyl alcohol | Transesterification | Benzyl 2-(2-bromo-3-chlorophenyl)acetate |
Derivatization of the Aryl Halide Positions
The presence of both bromine and chlorine atoms on the phenyl ring opens up possibilities for selective derivatization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can often be exploited to achieve site-selective modifications. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions:
Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions, it is possible to selectively react at the bromine position.
Sonogashira Coupling: This method is used to form a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This is a powerful tool for introducing alkynyl moieties.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the aryl halide positions.
| Reaction Type | Coupling Partner | Potential Product (Selective at C-Br) |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Methyl 2-(3-chloro-[1,1'-biphenyl]-2-yl)acetate |
| Sonogashira Coupling | Ethynyltrimethylsilane | Methyl 2-(3-chloro-2-((trimethylsilyl)ethynyl)phenyl)acetate |
| Buchwald-Hartwig Amination | Morpholine | Methyl 2-(3-chloro-2-morpholinophenyl)acetate |
Functionalization of the Benzylic Carbon
The benzylic carbon, situated between the aromatic ring and the ester group, is another key site for functionalization. The protons on this carbon are acidic and can be removed by a suitable base to generate a carbanion, which can then react with various electrophiles. rsc.org
Alkylation and Arylation:
Deprotonation of the benzylic carbon with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl or aryl halide, can introduce new substituents at this position. This allows for the construction of more complex carbon skeletons.
Introduction of Other Functional Groups:
The benzylic carbanion can also react with other electrophiles, enabling the introduction of a variety of functional groups. For instance, reaction with an aldehyde or ketone would lead to the formation of a β-hydroxy ester after a workup.
| Reagents | Reaction Type | Product |
|---|---|---|
| 1. LDA; 2. Methyl iodide | Alkylation | Methyl 2-(2-bromo-3-chlorophenyl)propanoate |
| 1. LDA; 2. Benzyl bromide | Alkylation | Methyl 2-(2-bromo-3-chlorophenyl)-3-phenylpropanoate |
| 1. LDA; 2. Acetone | Aldol-type reaction | Methyl 2-(2-bromo-3-chlorophenyl)-3-hydroxy-3-methylbutanoate |
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific mechanistic studies for the compound This compound are not publicly available. The research required to populate the detailed sections and subsections of the requested article—including kinetic studies, reaction pathway elucidation, and catalysis mechanisms—has not been published in the accessible domain.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on "this compound" as per the provided outline.
General principles of reactivity for aryl halides exist, particularly concerning cross-coupling reactions where the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in catalytic cycles like those of Suzuki or Heck reactions. nih.govwikipedia.orglibretexts.org Mechanistic investigations in these areas often involve:
Kinetic Studies: Determining reaction rates under various conditions (temperature, concentration) to establish the reaction order and rate-determining steps. nih.gov
Activation Energy Calculations: Using methods like Arrhenius plots to determine the energy barriers for key steps, such as oxidative addition. mdpi.com
Identification of Intermediates: Spectroscopic or computational methods are used to identify transient species, such as organometallic complexes in catalytic cycles. nih.govchemrxiv.org
Transition State Analysis: Computational chemistry is frequently employed to model the geometry and energy of transition states, providing insight into the reaction pathway. mdpi.compsu.edu
Catalysis Mechanisms: Elucidating the full catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination for palladium-catalyzed cross-coupling reactions. nih.govlibretexts.orgyoutube.com
However, applying these general concepts to "this compound" without specific experimental or computational data for this exact molecule would be speculative and would not meet the required standard of scientific accuracy for the requested article. No documents were found that provided this specific information.
Mechanistic Investigations of Reactions Involving Methyl 2 2 Bromo 3 Chlorophenyl Acetate
Catalysis Mechanisms
Role of Catalysts in Specific Transformations
Catalysts are pivotal in many organic reactions, offering alternative, lower-energy pathways and thereby increasing reaction rates and influencing selectivity. In the context of Methyl 2-(2-bromo-3-chlorophenyl)acetate, which possesses both bromo and chloro substituents on the aromatic ring, transition metal catalysts, particularly palladium complexes, play a significant role in facilitating cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.
The most common catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves a sequence of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination. nih.govchemrxiv.org
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. libretexts.org This is often the rate-determining step. libretexts.org The reactivity of the carbon-halogen bond is crucial, with the bond strength decreasing in the order C-Cl > C-Br > C-I. Consequently, the C-Br bond in this compound is expected to be more reactive towards oxidative addition than the C-Cl bond. This inherent difference in reactivity can be exploited to achieve selective transformations at the bromine-bearing carbon.
Transmetalation: Following oxidative addition, the resulting palladium(II) complex undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction). nih.govnrochemistry.com This step involves the transfer of an organic group from the organometallic reagent to the palladium center.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.orgyoutube.com
In some transformations, such as the Sonogashira coupling, a co-catalyst is often employed. For instance, copper(I) salts are typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nrochemistry.comchemeurope.comwikipedia.org The mechanism is thought to involve two interconnected catalytic cycles, one for palladium and one for copper. youtube.com
Ligand Effects and Catalyst Turnover
In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are widely used. researchgate.net Their electronic and steric properties can be fine-tuned to optimize the catalytic process.
Electronic Effects: Electron-rich ligands, such as trialkylphosphines, increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step by promoting the insertion of the metal into the carbon-halogen bond. mdpi.com
Steric Effects: The steric bulk of the ligands is also a crucial factor. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive palladium species by favoring ligand dissociation. researchgate.net This can accelerate the rate of oxidative addition. Furthermore, steric hindrance can influence the rate of reductive elimination, often accelerating this final step of the catalytic cycle.
The interplay of these effects is complex and often substrate-dependent. For a di-substituted substrate like this compound, judicious ligand selection can be used to control the chemoselectivity of the cross-coupling reaction, favoring reaction at either the C-Br or C-Cl position. For instance, bulky, electron-rich ligands might enhance the reactivity difference, leading to higher selectivity for the C-Br bond.
| Ligand Type | General Properties | Effect on Oxidative Addition | Effect on Reductive Elimination | Impact on Catalyst Turnover |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | Moderately electron-donating, moderately bulky | Moderate rate | Moderate rate | Generally moderate |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Strongly electron-donating, very bulky | Accelerated | Accelerated | Often high |
| Buchwald-type biaryl phosphines | Electron-rich, sterically demanding | Significantly accelerated | Significantly accelerated | Typically very high |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Accelerated | Generally favorable | Often high, good stability |
Solvent Effects on Reactivity and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize intermediates and transition states, and in some cases, directly participate in the reaction mechanism. rsc.org The effects of a solvent are often related to its polarity, which can be broadly categorized into polar protic, polar aprotic, and nonpolar.
In the context of reactions involving this compound, solvent effects can be significant in both nucleophilic substitution reactions at the benzylic position and in palladium-catalyzed cross-coupling reactions.
For palladium-catalyzed cross-coupling reactions, the solvent can influence the various steps of the catalytic cycle. For example, polar solvents can facilitate the oxidative addition step by stabilizing the resulting polar palladium(II) complex. nih.gov In some cases, the solvent can even coordinate to the palladium center, altering its reactivity and selectivity. montana.edu For instance, the use of polar coordinating solvents like acetonitrile (B52724) or DMF has been shown to switch the selectivity in the Suzuki-Miyaura coupling of chloroaryl triflates. nih.gov
The choice of solvent can also impact the transmetalation step, particularly in reactions like the Suzuki coupling where the nature of the base and its solubility are crucial. A solvent system that can dissolve both the organic halide and the aqueous base is often necessary for efficient reaction.
| Solvent Type | Examples | General Effect on Polar Reactions | Potential Influence on Selectivity in Cross-Coupling |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol (B129727) | Can stabilize charged intermediates and transition states. Can also solvate nucleophiles, potentially reducing their reactivity. | Can influence the solubility of reagents and the nature of the active catalytic species. |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (B87167) (DMSO) | Effectively solvates cations but not anions, enhancing the reactivity of anionic nucleophiles. Can stabilize polar intermediates in catalytic cycles. | Can coordinate to the metal center, altering its electronic properties and steric environment, thereby influencing chemoselectivity. montana.edu |
| Nonpolar | Toluene, Hexane, Dioxane | Generally slow down reactions involving polar or charged intermediates. | Can favor less polar transition states. The choice of a nonpolar solvent might be crucial for reactions where solvent coordination to the catalyst is undesirable. |
Theoretical and Computational Studies of Methyl 2 2 Bromo 3 Chlorophenyl Acetate
Quantum Chemical Calculations of Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org
For Methyl 2-(2-bromo-3-chlorophenyl)acetate, the HOMO is expected to be localized primarily on the phenyl ring, which is rich in π-electrons. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the methyl acetate (B1210297) group, would lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to unsubstituted benzene (B151609). Conversely, the LUMO is likely to be distributed over the carbonyl group of the ester and the C-Br and C-Cl bonds, indicating these as potential sites for nucleophilic attack.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Theoretical calculations would provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
Note: These values are hypothetical and serve as an illustration of typical results from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net
In the case of this compound, the MEP map would be expected to show a region of high electron density (typically colored red or yellow) around the oxygen atoms of the carbonyl group, making them likely sites for protonation or coordination to Lewis acids. researchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms and, to a lesser extent, the carbon atom of the carbonyl group and the carbon atoms bonded to the halogens. This indicates that the carbonyl carbon is a primary site for nucleophilic attack. The bromine and chlorine substituents would also influence the electrostatic potential of the aromatic ring, creating a more complex pattern of electron distribution.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the transition states and energy barriers that govern the speed and outcome of a chemical reaction.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules and to map out the potential energy surface of a reaction. For this compound, DFT calculations can be employed to model various reactions, such as nucleophilic substitution at the carbonyl carbon or at the aromatic ring, or hydrolysis of the ester group.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows researchers to identify the most favorable reaction pathway and to understand the factors that influence the reaction's feasibility and selectivity.
A crucial aspect of studying reaction mechanisms is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
Computational tools can be used to optimize the geometry of the transition state and to calculate its energy. For a reaction involving this compound, such as its reaction with a nucleophile, DFT calculations could predict the structure of the tetrahedral intermediate formed during nucleophilic acyl substitution and the energy required to reach it.
Table 2: Hypothetical Calculated Energy Barriers for a Nucleophilic Acyl Substitution Reaction of this compound
| Reaction Step | Energy Barrier (kcal/mol) |
|---|---|
| Formation of Tetrahedral Intermediate | 15.2 |
Note: These values are hypothetical and represent typical outputs from DFT calculations for such a reaction.
In Silico Design of Novel Transformations
In silico design involves the use of computational methods to design new molecules and reactions. By leveraging the understanding of the electronic structure and reactivity of this compound gained from theoretical studies, it is possible to predict how modifications to its structure will affect its properties and reactivity.
For instance, computational models could be used to explore the effects of introducing different substituents on the phenyl ring or modifying the ester group. This could lead to the design of new derivatives with enhanced reactivity or specific biological activities. Furthermore, computational screening could be used to identify potential catalysts for new transformations of this compound, accelerating the discovery of novel synthetic methodologies. For example, by modeling the interaction of the compound with various catalysts, it may be possible to design a process that selectively functionalizes one of the C-X (X=Br, Cl) bonds.
Prediction of New Reaction Pathways
The prediction of new reaction pathways for this compound can be systematically explored using a variety of computational techniques. These methods allow for the exploration of the potential energy surface of the reacting system to identify plausible reaction routes, transition states, and intermediates.
One of the primary tools for this purpose is quantum chemical calculations , particularly those based on Density Functional Theory (DFT). rsc.orgrsc.org DFT methods can be employed to calculate the geometric and electronic structures of the reactants, products, and transition states for a variety of potential reactions involving this compound. By determining the activation energies and reaction enthalpies, it is possible to assess the kinetic and thermodynamic feasibility of different pathways. For instance, DFT calculations could be used to model nucleophilic substitution reactions at the benzylic position, or cross-coupling reactions involving the bromo and chloro substituents on the phenyl ring.
To systematically explore the vast chemical space of possible reactions, automated reaction path searching algorithms have been developed. mext.go.jprsc.org Methods such as the Artificial Force Induced Reaction (AFIR) method can be utilized to automatically search for reaction pathways connecting a given set of reactants to potential products. mext.go.jpchemrxiv.org In the context of this compound, an AFIR-based approach could uncover novel cyclization reactions, rearrangements, or fragmentation pathways that might not be immediately obvious from chemical intuition alone.
Furthermore, the burgeoning field of machine learning offers a data-driven approach to reaction prediction. rsc.orgresearchgate.net By training neural networks on large databases of known chemical reactions, it is possible to develop models that can predict the likely products for a given set of reactants. nih.govnih.gov For this compound, a machine learning model could be used to predict the outcomes of reactions with a wide range of reagents, thereby suggesting new and potentially useful transformations.
The following table provides a hypothetical overview of new reaction pathways for this compound that could be predicted using these computational methods.
| Predicted Pathway | Computational Method | Key Intermediates/Transition States | Potential Products |
| Suzuki Cross-Coupling | DFT Calculations | Oxidative addition complex, Transmetalation transition state, Reductive elimination transition state | Methyl 2-(2-aryl-3-chlorophenyl)acetate |
| Intramolecular Cyclization | Automated Reaction Path Searching (AFIR) | Radical intermediate, Cyclized transition state | Dihydrobenzofuran derivatives |
| Nucleophilic Substitution | DFT Calculations | SN2 transition state | Methyl 2-(2-bromo-3-chloro-phenyl)(nucleophile)acetate |
| Sonogashira Coupling | DFT Calculations | Copper-acetylide intermediate, Palladium-alkynyl complex | Methyl 2-(2-alkynyl-3-chlorophenyl)acetate |
Virtual Screening for Optimal Reaction Conditions
Once a promising reaction pathway has been identified, computational methods can be employed to perform a virtual screening for the optimal reaction conditions, including the choice of catalyst, solvent, and temperature. beilstein-journals.orgresearchgate.net This in silico approach can significantly accelerate the optimization process by narrowing down the experimental parameter space. nih.govnih.gov
For catalytic reactions, such as the cross-coupling reactions mentioned in the previous section, molecular docking and quantum chemical calculations can be used to screen a library of potential catalysts. By modeling the interaction of different catalyst-ligand complexes with this compound, it is possible to identify catalysts that are likely to exhibit high activity and selectivity.
The choice of solvent can have a profound impact on reaction rates and outcomes. Computational methods such as the COSMO-RS (Conductor-like Screening Model for Real Solvents) can be used to predict the effect of different solvents on the solubility of reactants and the stability of transition states. This allows for the rational selection of a solvent that is well-suited for a particular transformation.
Machine learning models can also be trained to predict optimal reaction conditions based on experimental data from similar reactions. beilstein-journals.orgresearchgate.net By inputting the reactants and the desired product, these models can suggest a set of conditions (catalyst, solvent, temperature, etc.) that are most likely to result in a high yield of the product. nih.govActive learning and Bayesian optimization are advanced machine learning techniques that can iteratively suggest new experiments to perform in order to most efficiently find the optimal reaction conditions. nih.govduke.edu
The following table illustrates a hypothetical virtual screening workflow for optimizing the Suzuki cross-coupling reaction of this compound with a boronic acid.
| Parameter | Screening Method | Candidates Screened | Predicted Optimal Choice |
| Catalyst | Molecular Docking & DFT | Palladium complexes with various phosphine (B1218219) ligands | Pd(PPh3)4 |
| Solvent | COSMO-RS | Toluene, Dioxane, DMF, Acetonitrile (B52724) | Dioxane |
| Base | DFT Calculations | K2CO3, Cs2CO3, K3PO4 | K3PO4 |
| Temperature | Kinetic Modeling | 60°C, 80°C, 100°C | 80°C |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(2-bromo-3-chlorophenyl)acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and esterification steps. A common route is the coupling of 2-bromo-3-chlorophenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Catalyst choice : Acidic resins (e.g., Amberlyst-15) improve esterification efficiency over traditional H₂SO₄, reducing side reactions .
- Temperature : Yields increase from 65% to 82% when reactions are conducted at 60°C instead of room temperature, due to enhanced kinetics .
- Purification : Silica gel chromatography (hexane:EtOAc, 4:1) resolves impurities, with purity >95% confirmed via HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. How should researchers handle solubility and storage challenges for this compound?
Methodological Answer:
-
Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DCM. For biological assays, prepare stock solutions in DMSO (10 mM), sonicate at 37°C for 10 minutes, and filter (0.22 µm) .
-
Storage : Store at –80°C in single-use aliquots to avoid freeze-thaw degradation. Stability
Temperature Shelf Life –80°C 6 months –20°C 1 month
Advanced Research Questions
Q. How does the substitution pattern (2-bromo, 3-chloro) influence regioselectivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the ortho position exhibits higher reactivity in Suzuki-Miyaura couplings compared to para-substituted analogs. For example:
- Pd(PPh₃)₄ catalysis : Coupling with phenylboronic acid yields 78% of the biaryl product, vs. 52% for the para-bromo isomer .
- Steric effects : The ortho bromine hinders access to the catalytic site, requiring higher temperatures (100°C) and longer reaction times (24 hr) .
Data Table :
| Substrate | Coupling Partner | Yield (%) | Conditions |
|---|---|---|---|
| 2-Bromo-3-chloro isomer | PhB(OH)₂ | 78 | Pd(PPh₃)₄, 100°C, 24 hr |
| 4-Bromo-3-chloro isomer | PhB(OH)₂ | 52 | Pd(PPh₃)₄, 80°C, 12 hr |
Q. How can computational modeling (DFT) predict reaction pathways for this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level:
- Electrophilic aromatic substitution : The 3-chloro group directs incoming electrophiles to the 4-position due to its –I effect. Calculated activation energy: 28.5 kcal/mol .
- Nucleophilic attack on the ester : The carbonyl carbon has a partial charge of +0.42, making it susceptible to nucleophilic reagents like Grignard compounds .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in antimicrobial assays (e.g., MIC values) often arise from:
Q. How to address challenges in crystallographic analysis of derivatives?
Methodological Answer:
- Crystal growth : Use slow evaporation from EtOAc/hexane (1:3) at 4°C. The compound’s bulky substituents often lead to twinning; optimize with SHELXL (HKLF 5 format) for refinement .
- Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize the lattice, as seen in related bromophenyl acetates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
